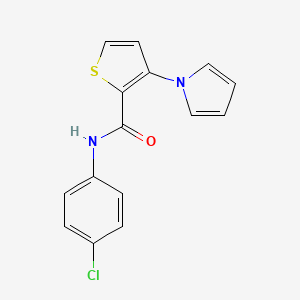

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, also known as CCT196969, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of small molecule inhibitors that target the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in the transcriptional regulation of genes involved in cancer progression, making them an attractive target for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide and its derivatives have been synthesized and studied for their potential biological activities. One study focused on synthesizing a series of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their thiazolo[3,2-a]pyrimidine derivatives. These compounds were evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Another study involved the dearomatising rearrangement of lithiated thiophenecarboxamides, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004). This demonstrates the compound's versatility in chemical transformations, providing valuable intermediates for further pharmaceutical synthesis.

Anticancer and Antimicrobial Research

Research has also been conducted on derivatives of thiophene and thieno[2,3-d]pyrimidine, synthesized from alpha-substituted-beta-thiocyanatomethyl cinnamonitrile. These derivatives were prepared as part of efforts to explore their potential in cancer therapy (Abdelrazek, 1989).

Another notable study synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, which were then tested for CNS depressant activity. This research highlights the compound's relevance in developing new therapeutic agents for neurological conditions (Bhattacharjee et al., 2011).

Material Science Applications

In addition to biological applications, these compounds have been investigated in the field of material science. For instance, aromatic polyamides containing n-alkylphenylimide units fused to the main chain have been synthesized, showing enhanced thermal stability and excellent solubility, indicating their potential use in high-performance materials (Choi et al., 2004).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-11-3-5-12(6-4-11)17-15(19)14-13(7-10-20-14)18-8-1-2-9-18/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECAPRYYXFEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)

![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)